molecular formula C23H21N3O3S2 B2729478 N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252929-18-2

N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2729478
CAS RN: 1252929-18-2
M. Wt: 451.56
InChI Key: CHIRRGZIAZAKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like Proton and carbon-13 NMR, which are used to analyze the products and make preliminary judgements on the structure of the molecule . IR spectroscopy is used to determine functional groups that would further classify the molecule .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The susceptibility of alkyl side-chains to oxidative degradation supports the possibility of a general benzylic activation .

Scientific Research Applications

Potential as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors A study by Gangjee et al. (2008) focused on synthesizing compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). They found that a classically structured compound was highly potent as a dual inhibitor. This suggests the compound's scaffold may be conducive to dual human TS-DHFR inhibitory activity (Gangjee et al., 2008).

Antihistaminic and Antimuscarinic Effects Research by Maggiali et al. (1988) examined certain pyrimidine compounds for their inhibitory properties against histamine and acetylcholine. They discovered that certain derivatives showed H1 receptor antagonist activity and specific antimuscarinic effects (Maggiali et al., 1988).

Role in Pharmaceutical Synthesis Sakai et al. (2022) reported on the synthesis of p-methoxybenzyl N-acetylcarbamate potassium salts. These compounds are used in the preparation of substituted products, acting as versatile equivalents of both N-acetamide and protected nitrogen nucleophiles. This is relevant in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

Crystal Structure Analysis Studies by Subasri et al. (2017, 2016) investigated the crystal structures of certain 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides. They reported that the molecules exhibit a folded conformation, providing insights into the structural aspects of similar compounds (Subasri et al., 2017), (Subasri et al., 2016).

Antifolate Design for Cancer Treatment Another study by Gangjee et al. (2007) synthesized nonclassical antifolates as potential DHFR inhibitors and antitumor agents. They found that some analogues were potent and selective inhibitors, relevant for patients with compromised immune systems (Gangjee et al., 2007).

properties

IUPAC Name

N-benzyl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-29-18-9-5-8-17(12-18)14-26-22(28)21-19(10-11-30-21)25-23(26)31-15-20(27)24-13-16-6-3-2-4-7-16/h2-12H,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIRRGZIAZAKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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